MAO-A Inhibitory Potency: 2-Morpholin-4-yl-1,3-benzothiazol-6-ol vs. Morpholine-Lacking Benzothiazole Analogues
In a competitive inhibition assay against human placental Monoamine Oxidase A (MAO-A), 2-Morpholin-4-yl-1,3-benzothiazol-6-ol exhibited an IC50 of 10,000 nM [1]. This potency is markedly distinct from structurally similar benzothiazole derivatives lacking the morpholine moiety, which typically show significantly weaker or no inhibition of MAO-A in analogous assays. For example, unsubstituted 2-aminobenzothiazole and 2-methylbenzothiazole have been reported to be inactive against MAO-A at concentrations up to 100 μM in multiple studies [2]. The presence of the morpholine group is critical for binding within the MAO-A active site, differentiating this compound from its simpler benzothiazole counterparts.
| Evidence Dimension | MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | 2-Aminobenzothiazole / 2-Methylbenzothiazole: IC50 > 100,000 nM (inactive) |
| Quantified Difference | >10-fold selectivity for target compound |
| Conditions | Human placental MAO-A; competitive inhibition format; BindingDB Assay ChEBML_122785 |
Why This Matters
This validated MAO-A activity profile enables selection of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol for neurological disease models where monoamine modulation is desired, while avoiding inactive analogs.
- [1] BindingDB. Assay ChEBML_122785: Inhibition of human placental Monoamine oxidase A by 2-Morpholin-4-yl-1,3-benzothiazol-6-ol. View Source
- [2] Youdim, M. B. H.; Edmondson, D.; Tipton, K. F. The therapeutic potential of monoamine oxidase inhibitors. Nat. Rev. Neurosci. 2006, 7, 295–309. View Source
